The compound "N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride" is a derivative of morpholine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Morpholine derivatives are known to exhibit a wide range of pharmacological properties
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is classified as:
The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride can be achieved through several methods:
Key parameters for successful synthesis include:
The molecular structure of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride features:
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is involved in several chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes, including yield and selectivity. For instance, specific solvents and temperatures may enhance reaction rates or product stability.
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride acts primarily as a nucleophilic amine in various chemical transformations. Its mechanism of action involves:
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride has diverse applications across several fields:
N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is systematically identified by the CAS Registry Number 122894-40-0. Its molecular formula is C₇H₁₈Cl₂N₂O, with a molecular weight of 217.14 g/mol. The compound features a morpholine ring—a six-membered heterocycle containing oxygen and nitrogen atoms—linked via a methylene bridge to a dimethylamino group (‑N(CH₃)₂). In its dihydrochloride salt form, both nitrogen atoms (the morpholine tertiary nitrogen and the dimethylamino group) are protonated, enhancing water solubility and crystallinity [4] [6] [8].
The SMILES notation for the structure is CN(C)CC1CNCCO1.Cl.Cl
, explicitly denoting the connectivity and salt formation. Chiral variants exist: The (R)-enantiomer (CAS 1956435-56-5) and (S)-enantiomer exhibit distinct spatial arrangements at the morpholine C2 carbon, as indicated by stereodescriptors in their respective SMILES strings (CN(C)C[C@H]1CNCCO1
for R; CN(C)C[C@@H]1CNCCO1
for S) [5] [9]. Computational analyses reveal key physicochemical properties: a topological polar surface area (TPSA) of 24.5 Ų, moderate lipophilicity (consensus LogP ~0.12), and high aqueous solubility (ESOL: 71.3 mg/mL). These properties align with typical morpholine derivatives, which often serve as solubility-enhancing motifs in drug design [9].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₈Cl₂N₂O |
Molecular Weight | 217.14 g/mol |
SMILES (Achiral) | CN(C)CC1CNCCO1.Cl.Cl |
SMILES ((S)‑Enantiomer) | CN(C)C[C@@H]1CNCCO1.[H]Cl.[H]Cl |
Topological Polar Surface Area | 24.5 Ų |
Water Solubility (ESOL) | 71.3 mg/mL |
Morpholine (1-oxa-4-azacyclohexane) was first commercialized in the United States in 1935. Its integration into medicinal chemistry accelerated after the World Drug Index documented over 100 morpholine-containing drugs by 2003. Morpholine-based tertiary amines, such as N,N-Dimethyl-1-(morpholin-2-yl)methanamine, emerged as strategic building blocks during the late 20th century, coinciding with advances in heterocyclic synthesis and chiral catalysis [3].
Early applications focused on agrochemicals (e.g., fenpropimorph) and industrial uses (corrosion inhibitors, emulsifiers). By the 1980s–1990s, medicinal chemists exploited the morpholine ring’s ability to modulate pharmacokinetics, leading to therapeutics like the antibacterial levofloxacin (1996) and the antidepressant reboxetine. The synthesis of tertiary amines like N,N-Dimethyl-1-(morpholin-2-yl)methanamine leveraged methodologies such as reductive amination of morpholine-2-carbaldehydes or nucleophilic displacement of morpholinyl halides with dimethylamine. These routes enabled scalable production for drug discovery pipelines [3] [6].
Table 2: Key Milestones in Morpholine-Based Drug Development
Year | Compound | Therapeutic Area | Role of Morpholine |
---|---|---|---|
1960 | Tridemorph | Fungicide | Bioavailability enhancer |
1978 | Timolol | Cardiovascular | Stereochemical control |
1992 | Moclobemide | Antidepressant | Metabolic stability |
1996 | Levofloxacin | Antibacterial | Solubility modulator |
2003 | Aprepitant | Antiemetic | Binding affinity anchor |
Chiral morpholine derivatives, exemplified by enantiopure N,N-Dimethyl-1-(morpholin-2-yl)methanamine, are pivotal in asymmetric synthesis and pharmaceutical design. The morpholine ring’s conformational rigidity and ability to engage in hydrogen bonding make it an effective chiral auxiliary or ligand. For instance, electrophile-induced cyclizations of N-allyl-aminoalcohols yield morpholines with up to 100% diastereomeric excess (de), crucial for synthesizing complex natural products like the antitumor agent monanchocidin A [3] [10].
The stereocenter at C2 of the morpholine ring dictates pharmacological behavior. In drug candidates, (R)- or (S)-enantiomers exhibit distinct target-binding affinities due to steric and electronic mismatches with chiral protein pockets. Beyond bioactivity, the morpholine ring enhances aqueous solubility (via N-protonation or O‑hydration) and metabolic clearance. Its oxidative degradation—primarily to hydroxylated intermediates or ring-opened dicarbonyls—provides a controllable detoxification pathway, reducing accumulation-related toxicity [3] [5].
Synthetic innovations continue to expand access to chiral morpholines:
These methodologies underscore the role of chiral morpholine derivatives as versatile intermediates in synthesizing high-value pharmaceuticals and fine chemicals.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0